Kynurenic-3,5,6,7,8-D5 acid
Overview
Description
Kynurenic-3,5,6,7,8-D5 acid is a deuterated form of kynurenic acid, a metabolite of the amino acid L-tryptophan. This compound is characterized by the replacement of hydrogen atoms with deuterium at positions 3, 5, 6, 7, and 8 on the quinoline ring. Kynurenic acid is known for its neuroactive properties, acting as an antagonist at excitatory amino acid receptors. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and receptor interactions due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kynurenic-3,5,6,7,8-D5 acid typically involves the deuteration of kynurenic acid. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C) to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Kynurenic-3,5,6,7,8-D5 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under acidic conditions
Major Products:
Oxidation: Quinolinic acid derivatives.
Reduction: Reduced forms of kynurenic acid.
Substitution: Halogenated quinoline derivatives
Scientific Research Applications
Kynurenic-3,5,6,7,8-D5 acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Studied for its role in the kynurenine pathway and its effects on cellular processes.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Kynurenic-3,5,6,7,8-D5 acid exerts its effects primarily through its interaction with various receptors in the central nervous system. It acts as an antagonist at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors. Additionally, it has been shown to interact with the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor. These interactions result in the modulation of excitatory neurotransmission, providing neuroprotective effects .
Comparison with Similar Compounds
Kynurenic acid: The non-deuterated form, known for its neuroactive properties.
Quinolinic acid: Another metabolite in the kynurenine pathway, known for its neurotoxic effects.
L-Kynurenine: A precursor in the kynurenine pathway, involved in the synthesis of both kynurenic and quinolinic acids
Uniqueness: Kynurenic-3,5,6,7,8-D5 acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of the kynurenine pathway is crucial .
Properties
IUPAC Name |
3,5,6,7,8-pentadeuterio-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-RALIUCGRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(N2)C(=O)O)[2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857913 | |
Record name | 4-Oxo(3,5,6,7,8-~2~H_5_)-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-13-2 | |
Record name | 4-Oxo(3,5,6,7,8-~2~H_5_)-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.